

Application Note: Quantification of Andrastin D using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Andrastin D*

Cat. No.: *B15578158*

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Introduction

Andrastin D is a meroterpenoid natural product belonging to a class of compounds with diverse and interesting biological activities. As research into the therapeutic potential and biosynthetic pathways of andrastins continues, the need for a reliable analytical method for quantification is critical. This application note presents a detailed protocol for the quantification of **Andrastin D** in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Principle

This method utilizes reversed-phase HPLC to separate **Andrastin D** from other components in a sample mixture. Quantification is achieved by detecting the analyte using a UV-Vis detector at a specified wavelength and comparing the peak area to a standard curve generated from known concentrations of an **Andrastin D** reference standard. The protocol is designed to be a starting point for method development and validation in your laboratory.

Method Parameters

A summary of the chromatographic conditions is provided in Table 1. These parameters are based on typical conditions for the analysis of similar meroterpenoid compounds and should be

optimized for your specific application and instrumentation.

Table 1: HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Isocratic: Acetonitrile:Water (70:30, v/v)
Alternative Gradient: See Protocol Details	
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	220 nm
Run Time	30 minutes

Experimental Protocol

1. Materials and Reagents

- **Andrastin D** reference standard (purity \geq 95%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Methanol (HPLC grade, for sample preparation)
- Formic acid (optional, for mobile phase modification)
- 0.45 μ m syringe filters

2. Preparation of Standard Solutions

- **Primary Stock Solution (1 mg/mL):** Accurately weigh approximately 1.0 mg of **Andrastin D** reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

3. Sample Preparation

The following is a general guideline for sample extraction from a fungal culture, which can be adapted for other matrices.

- **Extraction:** For a fungal culture grown on solid agar, excise and weigh a portion of the agar and mycelium. Extract the sample overnight with an appropriate volume of an organic solvent mixture, such as ethyl acetate:dichloromethane:methanol (3:2:1, v/v/v) with 1% formic acid.^[1]
- **Sonication and Filtration:** Sonicate the mixture for 30 minutes to ensure complete extraction. ^[1] Filter the extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.^[1]
- **Dilution:** Dilute the filtered extract with the mobile phase to ensure the **Andrastin D** concentration falls within the range of the calibration curve.

4. HPLC Analysis

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- **Calibration Curve:** Inject each of the working standard solutions (e.g., 10 µL) and record the peak area at the retention time corresponding to **Andrastin D**. Plot a calibration curve of peak area versus concentration.
- **Sample Analysis:** Inject the prepared sample extracts and record the chromatograms.

- **Quantification:** Determine the peak area of **Andrastin D** in the sample chromatogram. Use the calibration curve to calculate the concentration of **Andrastin D** in the injected sample. Account for any dilution factors to determine the final concentration in the original sample.

5. Method Validation (Illustrative Data)

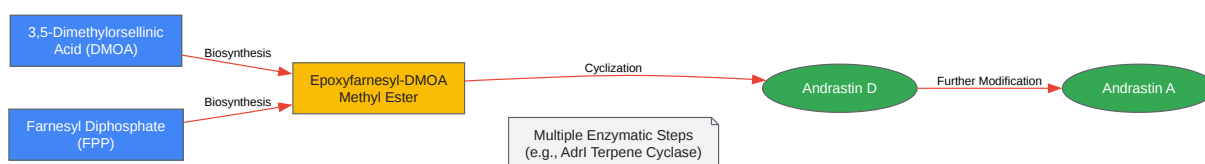
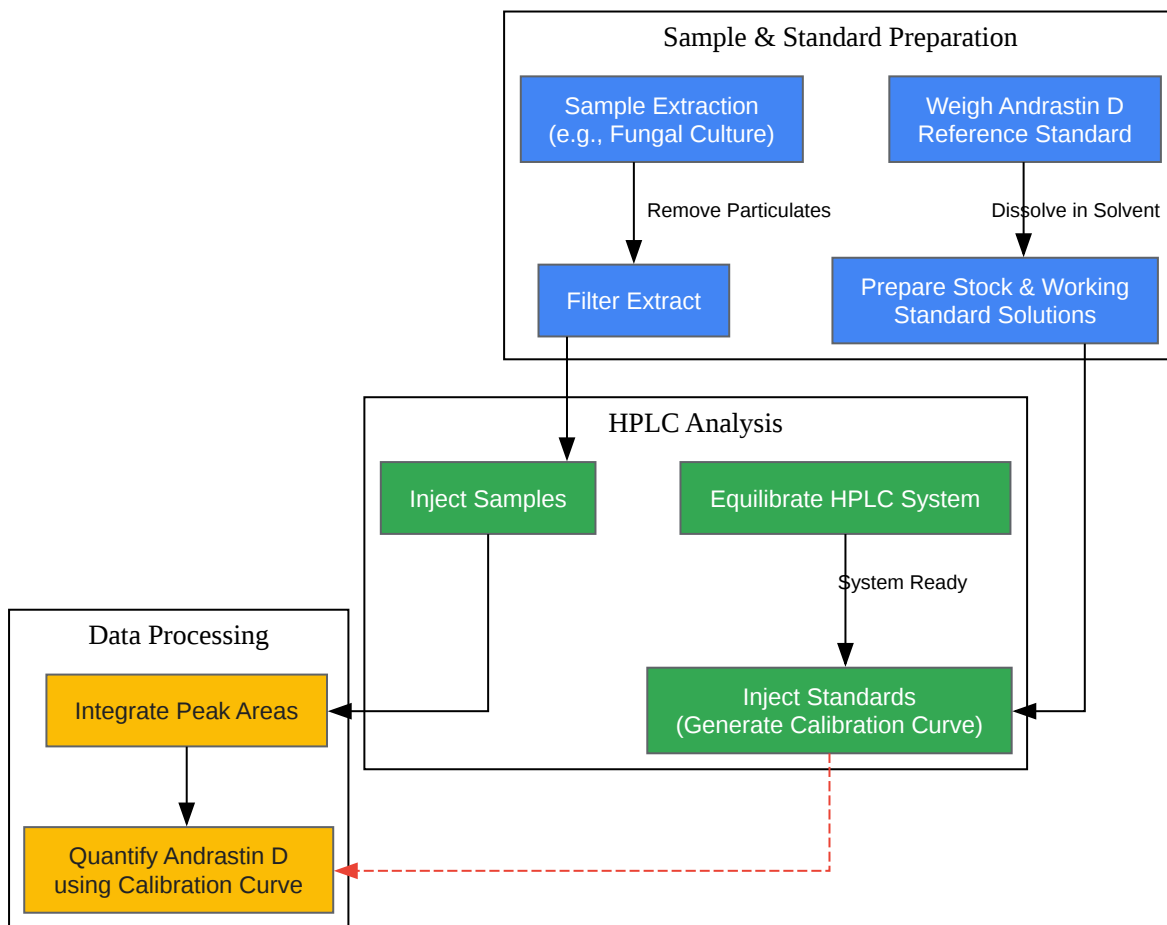
This method should be validated according to standard guidelines (e.g., ICH). The following table provides an example of expected performance data.

Table 2: Illustrative Method Validation Parameters

Parameter	Specification	Illustrative Result
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	1 - 100 $\mu\text{g/mL}$
Precision (%RSD)	$< 2\%$	$< 1.5\%$
Accuracy (% Recovery)	95 - 105%	98.7%
Limit of Detection (LOD)	S/N ratio ≥ 3	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	S/N ratio ≥ 10	0.7 $\mu\text{g/mL}$

Visualizations

Experimental Workflow for **Andrastin D** Quantification



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References

- 1. The Biosynthetic Gene Cluster for Andrastin A in *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]
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